(3R,4S,5S)-4-((5-Phenyl-1,3,4-thiadiazol-2-yl)oxy)-1-azaadamantane
Overview
Description
Preparation Methods
The synthesis of Nelonicline involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the necessary substituents. The synthetic route typically involves the following steps:
Formation of the core structure: This involves the cyclization of appropriate precursors to form the tricyclic core.
Functionalization: Introduction of the phenyl and thiadiazole groups through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial production methods for Nelonicline are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Nelonicline undergoes several types of chemical reactions, including:
Oxidation: Nelonicline can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on Nelonicline.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of Nelonicline.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Nelonicline has been extensively studied for its potential therapeutic applications in various fields:
Chemistry: Used as a model compound to study the behavior of α7-nAChR agonists.
Biology: Investigated for its effects on cholinergic signaling pathways.
Medicine: Explored as a treatment for cognitive deficits in Alzheimer’s disease and schizophrenia. .
Industry: Potential applications in the development of new therapeutic agents targeting the cholinergic system.
Mechanism of Action
Nelonicline exerts its effects by binding to the alpha-7 nicotinic acetylcholine receptor (α7-nAChR) in the brain. This receptor is involved in cholinergic signaling, which is crucial for cognitive functions. By acting as an agonist, Nelonicline enhances cholinergic transmission, potentially improving cognitive deficits. The molecular targets and pathways involved include the modulation of neurotransmitter release and the activation of downstream signaling cascades .
Comparison with Similar Compounds
Nelonicline is unique among α7-nAChR agonists due to its high selectivity and affinity for the receptor. Similar compounds include:
GTS-21: Another α7-nAChR agonist with potential cognitive benefits.
PNU-282987: A selective α7-nAChR agonist studied for its neuroprotective effects.
TC-5619: An α7-nAChR agonist investigated for its potential in treating cognitive deficits.
Compared to these compounds, Nelonicline has shown promising results in preclinical studies but has faced challenges in clinical trials, leading to its discontinuation for Alzheimer’s disease and schizophrenia .
Properties
IUPAC Name |
2-[[(3S,5R)-1-azatricyclo[3.3.1.13,7]decan-4-yl]oxy]-5-phenyl-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-2-4-12(5-3-1)16-18-19-17(22-16)21-15-13-6-11-7-14(15)10-20(8-11)9-13/h1-5,11,13-15H,6-10H2/t11?,13-,14+,15? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDCYUCETTWCMO-LCBVDAKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CN(C2)CC1C3OC4=NN=C(S4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN3C[C@@H](C2OC4=NN=C(S4)C5=CC=CC=C5)CC1C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026134-63-3 | |
Record name | Nelonicline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026134633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NELONICLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX8LOM674D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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